![molecular formula C13H21N3O2 B2733658 (E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide CAS No. 2411335-11-8](/img/structure/B2733658.png)
(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide
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Description
The compound is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane moiety, which is a type of nitrogen-containing bicyclic structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing azabicyclo[2.2.1]heptane structures. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis
The azabicyclo[2.2.1]heptane core is a bicyclic structure with a nitrogen atom. This structure is found in various natural and synthetic compounds .Chemical Reactions Analysis
The azabicyclo[2.2.1]heptane structure can be further functionalized to build up a library of bridged aza-bicyclic structures .Future Directions
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)7-3-4-11(17)14-9-13-6-5-10(8-13)12(18)15-13/h3-4,10H,5-9H2,1-2H3,(H,14,17)(H,15,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOBEPFIBZINW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC12CCC(C1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC12CCC(C1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-({3-oxo-2-azabicyclo[2.2.1]heptan-1-yl}methyl)but-2-enamide |
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